molecular formula C₂₃H₃₃ClN₄O₃S B560564 E3 ligase Ligand 1 CAS No. 1948273-03-7

E3 ligase Ligand 1

Cat. No. B560564
M. Wt: 481.05
InChI Key: GHFOLQCCYGBOTL-QDVBFIRISA-N
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Description

E3 ligase Ligand 1 is a ligand used for the recruitment of VHL protein . E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .


Synthesis Analysis

E3 ligase ligands have been developed into heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs), which are capable of targeted protein degradation . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .


Chemical Reactions Analysis

E3 ligase Ligand 1, as part of a PROTAC, induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Scientific Research Applications

  • DNA Damage Response

    • The E3 ligase WW domain-containing ubiquitin E3 ligase 1 (WWP1) may modulate the development of breast and prostate cancer by affecting the activity of p53 in response to DNA damage .
    • The RING type E3 ligase RNF138 is composed of an N-terminal RING finger domain and a putative C-terminal ubiquitin interaction motif . It plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .
  • Viral-related Processes

    • WWP1, an E3 ligase, has been found to play a role in viral-related processes .
    • The intricate interplay between WWP1, its role in cancer and viral-related processes, and the potential therapeutic implications of compounds like I3C highlight the multifaceted scope of its biological roles and the promise it could hold for future therapeutic development .
  • Protein Degradation

    • E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .
    • They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
    • Ubiquitination modification is involved in almost all life activities of eukaryotes . Thus, E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with protein degradation .
  • Drug Development

    • The intricate interplay between WWP1, its role in cancer and viral-related processes, and the potential therapeutic implications of compounds like I3C highlight the multifaceted scope of its biological roles and the promise it could hold for future therapeutic development .
    • Some drugs that target E3 ubiquitin ligases have exhibited beneficial effects in preclinical and clinical antitumor treatments .

Safety And Hazards

E3 ligase Ligand 1 is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFOLQCCYGBOTL-QDVBFIRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand 1

CAS RN

1948273-03-7
Record name L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
5
Citations
CS Kounde, MM Shchepinova, CN Saunders… - Chemical …, 2020 - pubs.rsc.org
… (A) Chemical structures of pan-bromodomain inhibitor JQ1, Von Hippel Lindau E3 ligase ligand 1, uncaged PROTAC 2 with free hydroxyl group, caged PROTAC 3 with 4,5-dimethoxy-2-…
Number of citations: 80 pubs.rsc.org
MM Shchepinova, E Tate - 2019 - … .s3.amazonaws.com
… (C) Chemical structures of pan-bromodomain inhibitor JQ1, Von Hippel Lindau E3 ligase ligand 1, uncaged PROTAC 2 with free hydroxyl group, caged PROTAC 3 with 4,5dimethoxy-2-…
Q Zhao, C Ren, L Liu, J Chen, Y Shao… - Journal of Medicinal …, 2019 - ACS Publications
… First, in order to synthesis various PROTACs with different linkers, a library of linker conjugated VHL E3 ligase ligand 1 was built (Scheme 1). The amino group of 1 was reacted with …
Number of citations: 87 pubs.acs.org
V Poongavanam, Y Atilaw, S Siegel… - Journal of Medicinal …, 2022 - ACS Publications
Proteolysis-targeting chimeras (PROTACs) must be cell permeable to reach their target proteins. This is challenging as the bivalent structure of PROTACs puts them in chemical space at…
Number of citations: 30 pubs.acs.org
W Darlow - 2022 - repository.icr.ac.uk
Chemically induced degradation has emerged as a valuable tool in chemical biology and medicinal chemistry for both potential therapies, and to investigate protein function. Proteolysis …
Number of citations: 2 repository.icr.ac.uk

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